N-(3-chlorophenyl)-2-((5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide
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Description
N-(3-chlorophenyl)-2-((5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C24H19ClN4O3S and its molecular weight is 478.95. The purity is usually 95%.
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Scientific Research Applications
Anticonvulsant Activity
- Research on omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives, which share a structural motif with the queried compound, demonstrated anticonvulsant activity in seizure models. One compound, 2-(1H-imidazol-1-yl)-N-(o-chlorophenyl)acetamide, showed notable efficacy, suggesting potential research applications of related compounds in neurological disorders (Aktürk, Kılıç, Erol, & Pabuccuoglu, 2002).
Insecticide Metabolism
- Chloropyridinyl neonicotinoid insecticides, which include modifications of the pyridinyl and imidazolyl groups, were studied for their metabolic pathways in mice. Such research highlights the environmental and toxicological implications of chemical derivatives, potentially guiding the design of more sustainable and less harmful agrochemicals (Ford & Casida, 2006).
Antitumor Activity
- Derivatives of benzothiazole, including N-[4-(benzothiazole-2-yl)phenyl]acetamide compounds with various heterocyclic rings, were synthesized and evaluated for their antitumor activity against multiple human tumor cell lines. This research suggests the compound may also have potential applications in cancer research due to structural similarities (Yurttaş, Tay, & Demirayak, 2015).
Molecular Synthesis and Characterization
- Studies on the synthesis and characterization of similar compounds, focusing on their structural and electronic properties, can contribute to materials science, particularly in the development of new organic semiconductors or photovoltaic materials. For instance, novel monomers and copolymers based on benzimidazole derivatives have been explored for their electrochemical and optical properties (Soylemez, Hacioglu, Demirci Uzun, & Toppare, 2015).
Antimicrobial Agents
- The creation of 1,3,4-oxadiazole-based chalcone derivatives, involving structural elements similar to the queried compound, has been explored for their antimicrobial efficacy against multidrug-resistant bacteria and fungi. This indicates potential research applications in developing new antimicrobial agents (Joshi & Parikh, 2013).
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[1-(4-methylphenyl)-5-(3-nitrophenyl)imidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN4O3S/c1-16-8-10-20(11-9-16)28-22(17-4-2-7-21(12-17)29(31)32)14-26-24(28)33-15-23(30)27-19-6-3-5-18(25)13-19/h2-14H,15H2,1H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSOUWJJKSFCIGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CN=C2SCC(=O)NC3=CC(=CC=C3)Cl)C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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